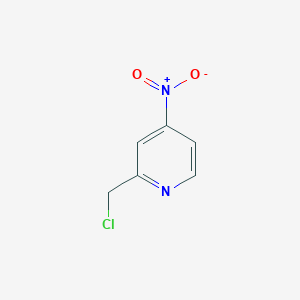
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Vue d'ensemble
Description
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H11ClN2 . It is a structure that consists of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, linked to a cyclopropylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This ring is substituted at the 2-position with an amine group and at the 5-position with a chlorine atom. Additionally, the nitrogen atom of the amine group is bonded to a cyclopropylmethyl group .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
"5-chloro-N-(cyclopropylmethyl)pyridin-2-amine" and its derivatives are primarily explored within the context of synthetic chemistry and medicinal chemistry, focusing on their potential as building blocks for the synthesis of complex molecules. A notable application is in the development of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines through a two-step synthesis starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. This process highlights the compound's utility in creating molecules that can optimally fit the three-dimensional binding sites of biological targets, making it significant for medicinal chemistry applications (Schmid, Schühle, & Austel, 2006).
Catalysis and Chemical Transformations
Research also investigates its role in catalytic processes and chemical transformations. For instance, the compound has been part of studies examining its integration into ruthenium(II) complexes tested for catalytic activities like transfer hydrogenation. These studies provide insights into the compound's versatility and potential in facilitating various chemical reactions, which could be beneficial for developing new synthetic methodologies (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Structural and Molecular Studies
Additionally, "this compound" derivatives are subject to structural and molecular studies, such as the analysis of 3-chloropyridin-2-amine's hydrogen-bonding associations, which contribute to the understanding of molecular interactions and properties. These insights are crucial for the rational design of molecules with desired physical and chemical characteristics, further demonstrating the compound's significance in scientific research (Hu, Yang, Luo, & Li, 2011).
Propriétés
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGMHVPVZTRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)
![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)

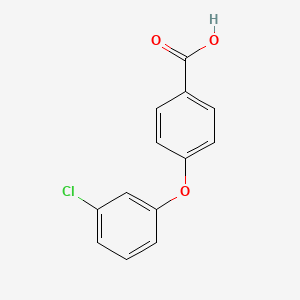

![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)
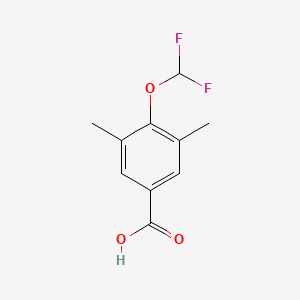
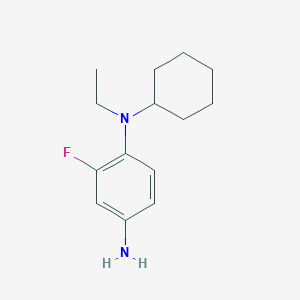

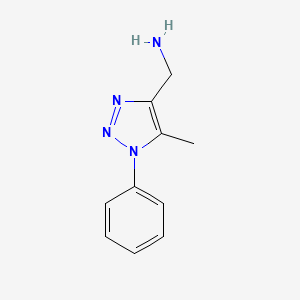
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
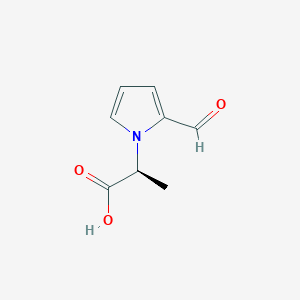
![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
